N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a nitro-substituted benzenesulfonamide moiety. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide typically involves a multi-step process. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group at the 3-position. This is followed by the alkylation of the nitrobenzenesulfonamide with 2-diethylaminoethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 3-Amino-benzenesulfonamide derivatives.
Substitution: Various N-substituted sulfonamides.
Oxidation: N-oxides of the diethylamino group.
Scientific Research Applications
N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide has found applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development, particularly in the design of novel sulfonamide-based therapeutics.
Mechanism of Action
The mechanism of action of N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitro group and the sulfonamide moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Diethylaminoethyl)-Oleamide: Shares the diethylaminoethyl group but differs in the presence of an oleamide moiety instead of the nitro-benzenesulfonamide structure.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Contains a similar diethylaminoethyl group but has an amino-benzamide structure instead of the nitro-benzenesulfonamide.
Uniqueness
N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide is unique due to the combination of the nitro group and the sulfonamide moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable entity for specific applications in research and industry .
Properties
Molecular Formula |
C12H19N3O4S |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-3-14(4-2)9-8-13-20(18,19)12-7-5-6-11(10-12)15(16)17/h5-7,10,13H,3-4,8-9H2,1-2H3 |
InChI Key |
YLVCTFKIWRDVQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.